O-{4-[(4-methylphenyl)carbamoyl]phenyl} dimethylcarbamothioate
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Overview
Description
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a carbothioyl group, and a toluidinocarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-TOLUIDINOCARBONYL)BENZENE: This intermediate can be synthesized by reacting 4-toluidine with phosgene under controlled conditions.
Introduction of the DIMETHYLAMINO group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the CARBOTHIOYL group: The final step involves the reaction of the intermediate with carbon disulfide and a base to form the carbothioyl group.
Industrial Production Methods
Industrial production of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to various biochemical effects.
Modulate Signaling Pathways: The compound can interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-TOLUIDINOCARBONYL)BENZENE can be compared with other similar compounds, such as:
Methyl 2-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-METHOXYBENZOATE: Similar in structure but with a methoxy group instead of a toluidinocarbonyl group.
1-{[(DIMETHYLAMINO)CARBOTHIOYL]OXY}-4-(4-METHYLBENZOYL)BENZENE: Similar in structure but with a methylbenzoyl group instead of a toluidinocarbonyl group.
Properties
Molecular Formula |
C17H18N2O2S |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
O-[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C17H18N2O2S/c1-12-4-8-14(9-5-12)18-16(20)13-6-10-15(11-7-13)21-17(22)19(2)3/h4-11H,1-3H3,(H,18,20) |
InChI Key |
FSBDAAKAFYIGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(C)C |
Origin of Product |
United States |
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